Distinct Substitution Pattern versus Tranylcypromine and N-Benzylcyclopropylamine Determines Enzyme Targeting Scope
1-Benzyl-2-methylcyclopropanamine contains both a C-1 benzyl substituent and a C-2 methyl substituent on the cyclopropane ring, a substitution pattern not present in the classic LSD1/MAO inhibitor tranylcypromine (2-phenylcyclopropylamine) or in simple N-benzylcyclopropylamines [1]. Structure-activity relationship (SAR) studies on cyclopropanamines demonstrate that the presence and position of aromatic and alkyl substituents critically modulate inhibitory activity and enzyme selectivity. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) irreversibly inhibits both LSD1 (Kᵢ = 2.3 μM) and MAO-A/MAO-B, whereas α-substitution or N-benzylation can shift selectivity toward LSD1 or MAO-B [2][3]. Specifically, cis-N-benzyl-2-methoxycyclopropylamine achieves an IC₅₀ of 5 nM for MAO-B with no LSD1 inhibition, while certain N-benzyl-α-methylcyclopropylamines exhibit enhanced LSD1 selectivity [4].
| Evidence Dimension | Substitution pattern and reported enzyme inhibition profile (class-level) |
|---|---|
| Target Compound Data | 1-Benzyl-2-methylcyclopropanamine: C-1 benzyl, C-2 methyl substitution (exact IC₅₀ values not publicly reported) |
| Comparator Or Baseline | Tranylcypromine: 2-phenyl substitution; cis-N-benzyl-2-methoxycyclopropylamine: N-benzyl, C-2 methoxy substitution |
| Quantified Difference | Tranylcypromine LSD1 Kᵢ = 2.3 μM, MAO-B IC₅₀ = 0.18 μM; cis-N-benzyl-2-methoxycyclopropylamine MAO-B IC₅₀ = 5 nM, no LSD1 inhibition; N-benzyl-α-methylcyclopropylamines show LSD1 selectivity (exact values vary by analog) [2][4] |
| Conditions | In vitro enzyme assays; human recombinant LSD1/MAO enzymes |
Why This Matters
The unique 1-benzyl-2-methyl substitution may confer a distinct selectivity profile compared to benchmark cyclopropanamines, making it a valuable tool for probing enzyme specificity where generic analogs fail.
- [1] PubChem. (n.d.). Cyclopropanamine, 2-methyl-1-(phenylmethyl)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416. View Source
- [3] Pieroni, M., Annunziato, G., Azzali, E., Dessanti, P., Mercurio, C., Meroni, G., ... & Costantino, G. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 377-386. View Source
- [4] Khan, M. N., Suzuki, T., & Miyata, N. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry, 23(13), 3365-3373. View Source
